molecular formula C15H17NO4 B4233144 3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B4233144
M. Wt: 275.30 g/mol
InChI Key: LFCBSQRQTZJNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PTOC and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of PTOC is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. PTOC also activates the adenosine A2A receptor, which is known to have anti-inflammatory effects.
Biochemical and Physiological Effects:
PTOC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. PTOC has also been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using PTOC in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, PTOC is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on PTOC. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. PTOC has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of PTOC and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, PTOC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its potential applications in drug development, inflammation, and neurological disorders. PTOC has a range of biochemical and physiological effects and is a promising candidate for future research in various areas of scientific research.

Scientific Research Applications

PTOC has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the development of new drugs. PTOC has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

pyridin-3-yl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-13(2)14(3)6-7-15(13,20-11(14)17)12(18)19-10-5-4-8-16-9-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCBSQRQTZJNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 4
3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 5
3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 6
3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

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